![molecular formula C15H26Cl2N2O3 B136097 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine CAS No. 53960-20-6](/img/structure/B136097.png)

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine" is a derivative of piperazine, which is a chemical structure commonly used in the synthesis of various pharmaceutical agents. Piperazine derivatives have been extensively studied due to their wide range of biological activities, including antidepressant, antihypertensive, vasodilator, and potential antischistosomal properties .

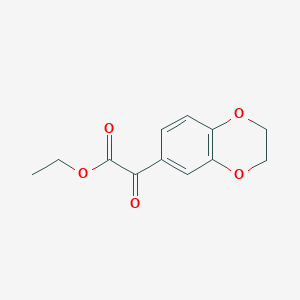

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich's reaction . Similarly, the synthesis of 1-(2,3-dichlorophenyl)piperazine derivatives includes alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis . These methods demonstrate the complexity and versatility of piperazine chemistry.

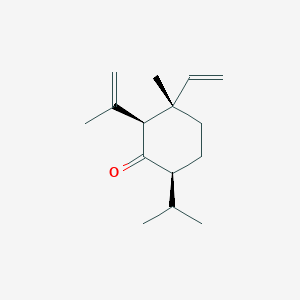

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by various spectroscopic techniques such as IR, 1H NMR, 13C-NMR, and mass spectrometry. These techniques confirm the presence of the piperazine core and the substituents attached to it. For example, the title compound in paper exhibits a weak intramolecular C—H⋯N interaction, which is a common feature in the molecular structure of piperazine derivatives.

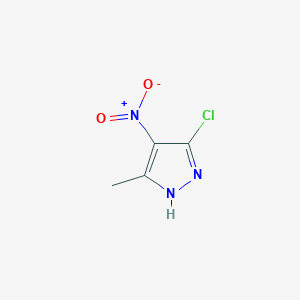

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. The Mannich reaction is a common method used to introduce a methyl group into the piperazine molecule . The reactivity of the piperazine nitrogen atoms also allows for further functionalization, as seen in the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride, where alkylation with 1-bromo-3-chloropropane was performed .

Physical and Chemical Properties Analysis

The physical properties of piperazine derivatives, such as melting points and solubility, can vary widely depending on the substituents attached to the piperazine core. For example, the compound synthesized in paper was obtained as a white solid with a melting point of 252.7-254.7 °C. The chemical properties, such as reactivity and stability, are influenced by the electronic effects of the substituents and the overall molecular conformation. The presence of electron-donating or withdrawing groups can significantly affect the compound's pharmacological profile and its interaction with biological targets.

科学的研究の応用

Anti-mycobacterial Activity

Piperazine derivatives, including 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine, have demonstrated significant anti-mycobacterial activity. These compounds have been a focus of research due to their potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Their structure-activity relationship (SAR) is crucial for designing safer, selective, and cost-effective anti-mycobacterial agents, highlighting the importance of piperazine as a vital building block in medicinal chemistry (Girase et al., 2020).

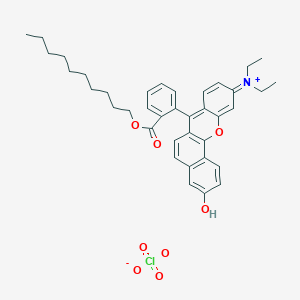

Therapeutic Uses and Drug Development

Piperazine derivatives are core components in numerous marketed drugs across a wide range of therapeutic categories, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory medications. Their versatility and the ability to induce significant medicinal effects through slight modifications have been the subject of extensive research and patent activity. This highlights the scaffold's broad potential and its role in the rational design of drugs for various diseases (Rathi et al., 2016).

Metabolic Profiling and Drug Metabolism

The metabolism of drugs containing the piperazine moiety, including their N-dealkylation and formation of 1-aryl-piperazines, plays a significant role in their pharmacological actions. Understanding the disposition and metabolism of arylpiperazine derivatives is crucial for clinical applications, particularly in the treatment of depression, psychosis, or anxiety. This knowledge aids in predicting individual variability in drug response and potential interactions (Caccia, 2007).

Pharmacophoric Groups in Antipsychotic Agents

Arylcycloalkylamines, including piperazines, are key pharmacophoric groups in several antipsychotic agents. Their structure influences the potency and selectivity of binding affinity at D2-like receptors, which is essential for understanding and developing new therapeutic agents in psychiatry (Sikazwe et al., 2009).

Cytoprotective and Metabolic Agents

Piperazine derivatives like Trimetazidine show a unique mechanism of action in providing cytoprotection, especially in the treatment of angina pectoris. Their ability to modulate myocardial energetic metabolism without major hemodynamic effects underscores their potential as metabolic agents (Cargnoni et al., 1999).

作用機序

Target of Action

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is classified as an aromatic amine . Aromatic amines are a class of compounds that play a significant role in pharmacology, often serving as building blocks for drugs.

Mode of Action

They can act as Bronsted bases, accepting a hydron from a donor .

Biochemical Pathways

It’s worth noting that aromatic amines can be involved in a variety of biochemical processes due to their ability to interact with different biological targets .

Pharmacokinetics

The compound’s boiling point is reported to be around 200-205°c , which could potentially impact its bioavailability and pharmacokinetic profile.

Result of Action

As an aromatic amine, it may have a variety of potential effects depending on its specific targets and interactions .

特性

IUPAC Name |

1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQDLCAQLUXIPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355146 |

Source

|

| Record name | AC1LGCG5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |

CAS RN |

53960-20-6 |

Source

|

| Record name | AC1LGCG5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)